molecular formula C7H15NO B12993611 Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine

Cat. No.: B12993611
M. Wt: 129.20 g/mol
InChI Key: HAPFZBJQSMUMBG-RNFRBKRXSA-N
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Description

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine is a cyclopentane derivative with a methoxy group at the 3-position and a methylamine substituent at the 1-position. Its stereochemistry is defined by the rel-(1R,3R) configuration, which influences its three-dimensional conformation and biological interactions.

The synthesis of such stereochemically complex molecules often employs diastereodivergent strategies, as demonstrated in , where metal catalysts and chiral ligands control the stereochemical outcome of cyclopropane oxindoles. Similar methodologies may apply to the synthesis of this compound, emphasizing the importance of catalyst selection in achieving the desired configuration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

HAPFZBJQSMUMBG-RNFRBKRXSA-N

Isomeric SMILES

CN[C@@H]1CC[C@H](C1)OC

Canonical SMILES

CNC1CCC(C1)OC

Origin of Product

United States

Preparation Methods

Reductive Amination

One of the most common methods for preparing Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine involves reductive amination. This process typically includes the following steps:

  • Starting Material : Cyclopentanone derivatives are used as the starting material.
  • Reaction with Methoxyamine : The ketone group reacts with methoxyamine to form an oxime intermediate.
  • Reduction : The oxime is reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the amine.
  • Methylation : The resulting amine is methylated using methyl iodide (CH3I) or dimethyl sulfate under basic conditions to produce the final compound.

Catalytic Hydrogenation

Catalytic hydrogenation of nitrile or imine precursors is another effective method:

  • Nitrile Precursor : A nitrile derivative of cyclopentanone is subjected to catalytic hydrogenation using palladium or platinum catalysts under high-pressure hydrogen gas.
  • Imine Precursor : Alternatively, an imine intermediate can be reduced under similar conditions to yield the target amine.

Reaction Conditions

Solvents

The choice of solvent plays a critical role in these reactions:

Temperature and Pressure

  • Reductive amination is typically conducted at room temperature or slightly elevated temperatures (20–50°C).
  • Catalytic hydrogenation requires higher pressures (50–100 atm) and temperatures (50–150°C), depending on the catalyst used.

Purification Techniques

After synthesis, purification is essential to isolate this compound:

  • Distillation : Used to separate the compound based on its boiling point (~165°C at 760 mmHg).
  • Crystallization : If impurities are present, crystallization from ethanol or acetone can improve purity.
  • Chromatography : Column chromatography may be employed for final purification, especially in research-scale synthesis.

Stereoselective Synthesis

The stereochemistry of this compound is crucial for its applications:

  • Chiral Catalysts : Enantioselective synthesis can be achieved using chiral catalysts or ligands during reductive amination.
  • Resolution Methods : Racemic mixtures can be resolved using chiral acids or chromatography techniques.

Data Table: Key Reaction Parameters

Parameter Reductive Amination Catalytic Hydrogenation
Starting Material Cyclopentanone derivatives Nitrile or Imine derivatives
Reducing Agent NaBH4, LiAlH4 H2 gas
Catalyst Not required Pd/C or Pt/C
Solvent THF, Ether Methanol, Ethanol
Temperature 20–50°C 50–150°C
Pressure Atmospheric 50–100 atm

Challenges and Considerations

  • Yield Optimization : Achieving high yields requires precise control of reaction conditions and stoichiometry.
  • Stereochemical Purity : Ensuring the correct stereochemistry often necessitates additional steps such as resolution or enantioselective catalysis.
  • Safety Precautions : The use of flammable solvents and high-pressure hydrogen gas necessitates strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or other amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and notable applications in pharmacology and medicinal chemistry.

Chemical Properties and Structure

Chemical Formula: C7_7H15_{15}NO
Molecular Weight: 129.2 g/mol
IUPAC Name: this compound
CAS Number: 1268522-43-5
SMILES Notation: CN[C@H]1CC@HCC1

The compound features a cyclopentane ring substituted with a methoxy group and a methylamino group, which contributes to its unique chemical behavior and biological activities.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study: Neurotransmitter Modulation

Research indicates that compounds with similar structures can modulate neurotransmitter activity, potentially offering insights into treatments for mood disorders and anxiety. Studies have shown that cyclopentane derivatives can influence receptor binding affinities and efficacy, making them candidates for further exploration in psychopharmacology.

Antiviral Activity

The compound's structural features may also confer antiviral properties. A study on substituted cyclopentane compounds highlighted their ability to inhibit neuraminidase enzymes in various viral pathogens, suggesting that this compound could be evaluated for antiviral efficacy against influenza and other viruses.

Case Study: Inhibition of Viral Enzymes

Inhibitors targeting neuraminidase have shown promise in preventing viral replication. Given the conserved structure of neuraminidase across different strains, compounds like this compound could be developed into novel antiviral agents.

Drug Development

The compound serves as a building block in drug discovery processes due to its unique structural characteristics. Its ability to modify pharmacokinetic properties makes it valuable in developing new therapeutic agents.

Case Study: Fragment-Based Drug Design

In fragment-based drug discovery, small molecular fragments like this compound can be screened against target proteins to identify lead compounds with optimal binding affinities. This approach has led to the development of several clinically relevant drugs.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs, focusing on substituent variations, stereochemistry, and inferred pharmacological implications.

Stereoisomeric Variants

  • (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine (CAS 1268521-86-3): This stereoisomer differs in the configuration at the 1- and 3-positions. For example, in CNS-targeting compounds, stereochemistry critically influences blood-brain barrier penetration and receptor affinity .
  • Rel-(1R,3S)-3-Methoxycyclopentan-1-amine Hydrochloride (CAS 2511250-80-7):
    The hydrochloride salt form enhances solubility, which could improve bioavailability. However, the stereochemical mismatch (1R,3S vs. 1R,3R) may limit its utility in applications requiring strict enantiomeric specificity .

Substituent Variations

Methoxy Group Replacements
  • (1S,3R)-Rel-3-Fluorocyclopentan-1-amine (CAS 1154870-57-1): Replacing methoxy (-OCH₃) with fluorine (-F) introduces electronegativity and smaller steric bulk.
  • (1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine (CAS 1052100-75-0):
    The benzyloxy group increases lipophilicity, favoring membrane permeability but risking faster hepatic metabolism due to the aromatic moiety. This substitution could extend half-life in lipid-rich tissues but reduce aqueous solubility .
  • 3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine (CAS 1339848-08-6):
    The ethylsulfanyl (-S-C₂H₅) group introduces sulfur, enabling hydrophobic interactions and possible disulfide bonding. However, discrepancies in reported molecular weight (261.67 g/mol vs. expected ~145 g/mol) suggest caution in interpreting this compound’s properties .
N-Substituent Modifications
  • 3-Methyl-N-[(3-methylphenyl)methyl]cyclopentan-1-amine (CAS 1341589-45-4):
    The addition of a 3-methylbenzyl group to the amine increases steric hindrance and lipophilicity, which might enhance selectivity for hydrophobic binding pockets in receptors like serotonin or dopamine transporters .
  • Such modifications highlight the versatility of cyclopentane scaffolds in drug design .

Comparative Data Table

Compound Name CAS Number Substituents Stereochemistry Molecular Weight (g/mol) Key Properties/Inferences
Rel-(1R,3R)-3-Methoxy-N-methylcyclopentan-1-amine Not provided -OCH₃, -N(CH₃) rel-(1R,3R) ~145 (estimated) Potential CNS activity; chiral specificity
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine 1268521-86-3 -OCH₃, -N(CH₃) rel-(1R,3S) ~145 Stereoisomer; possible reduced efficacy
(1S,3R)-Rel-3-Fluorocyclopentan-1-amine 1154870-57-1 -F, -NH₂ rel-(1S,3R) 103.14 Enhanced metabolic stability
(1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine 1052100-75-0 -O-Benzyl, -NH₂ rel-(1S,3R) 191.27 High lipophilicity; metabolic risk
3-Methyl-N-[(3-methylphenyl)methyl]cyclopentan-1-amine 1341589-45-4 -N-(3-methylbenzyl) Not specified ~203 (estimated) Increased receptor selectivity

Biological Activity

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine, also known by its CAS number 1268522-43-5, is a chiral compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, synthesis, and applications based on available literature and research findings.

PropertyValue
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
IUPAC NameThis compound
Purity95%

Synthesis

The synthesis of this compound can be achieved through various organic reactions. Notably, it can be derived from cyclopentane derivatives via methods involving alkylation and methoxylation processes. The reaction conditions typically involve the use of specific catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing neurotransmitter systems.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Antidepressant Activity : Some studies have suggested that this compound may possess antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
  • Anti-cancer Potential : Preliminary findings indicate that this compound could inhibit cancer cell growth in vitro by inducing cell cycle arrest.

Study 1: Antidepressant Effects

A study published in 2022 explored the antidepressant properties of this compound in rodent models. The results demonstrated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential utility in treating mood disorders.

Study 2: Neuroprotection

Research conducted by Zhang et al. (2023) investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal death. The study found that treatment with this compound significantly reduced markers of apoptosis in cultured neurons.

Study 3: Anti-cancer Activity

In a recent in vitro study, the compound was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis often involves asymmetric catalysis or reductive amination. For example, diastereodivergent reactions using chiral metal-ligand complexes (e.g., scandium-based catalysts) can control stereochemistry by adjusting temperature and ligand choice . Key steps include cyclization of precursor amines and methoxy group introduction via nucleophilic substitution. Characterization via 1H^1H-NMR and chiral HPLC is critical to confirm stereopurity.

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and NOESY NMR can resolve stereochemistry by analyzing spatial interactions between protons (e.g., methoxy and cyclopentane ring protons) . Comparative analysis with known diastereomers is recommended.

Q. What physicochemical properties are critical for handling and storage of this compound?

  • Methodological Answer : The compound’s stability under ambient conditions depends on its hygroscopicity and sensitivity to light. Data from structurally similar amines (e.g., boiling point ~362°C at 760 mmHg) suggest storage in inert atmospheres at low temperatures. Solubility in polar aprotic solvents (e.g., DMSO) should be prioritized for experimental workflows .

Q. What safety protocols are recommended for laboratory handling?

  • Methodological Answer : Use NIOSH-certified respirators (e.g., P95) and chemical-resistant gloves. Avoid aqueous drainage due to potential ecotoxicological risks. Acute toxicity data from related cyclopentane amines recommend fume hood use and immediate decontamination with soap/water upon skin contact .

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